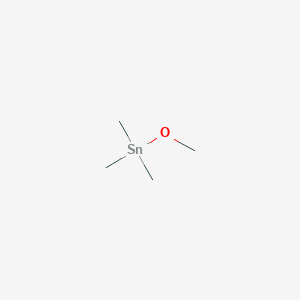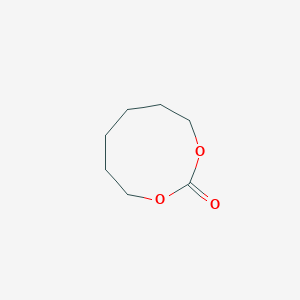
1,3-Dioxonan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxonan-2-one is a cyclic carbonate with the molecular formula C_5H_8O_3 It is a member of the dioxane family, which are heterocyclic organic compounds containing two oxygen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxonan-2-one can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with diols in the presence of a catalyst. For example, the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst can yield this compound . Another method involves the use of photo-aerobic selenium-π-acid multicatalysis, which activates the C=C double bond of homoallylic carbonic acid esters using ambient air as the sole oxidant and visible light as the energy source .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalytic systems to ensure high yields and purity. The use of strong bases in the presence of carbon dioxide and elemental iodine has been reported to furnish the corresponding iodocarbonates, which can then be cyclized to form this compound .
化学反应分析
Types of Reactions
1,3-Dioxonan-2-one undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The compound can undergo substitution reactions with nucleophiles such as organolithium reagents or Grignard reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents (e.g., KMnO_4), reducing agents (e.g., hydrogen gas with nickel catalysts), and nucleophiles (e.g., organolithium reagents) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
1,3-Dioxonan-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,3-dioxonan-2-one involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with carbonyl groups and participation in cyclization reactions .
相似化合物的比较
1,3-Dioxonan-2-one can be compared with other similar compounds, such as 1,3-dioxolan-2-one and 1,3-dioxane:
1,3-Dioxolan-2-one: This compound has a five-membered ring and is used as a solvent and in the synthesis of polycarbonates.
1,3-Dioxane: This compound has a six-membered ring and is used as a solvent and in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific ring structure and reactivity, which make it suitable for a wide range of applications in different fields.
属性
CAS 编号 |
4437-87-0 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
1,3-dioxonan-2-one |
InChI |
InChI=1S/C7H12O3/c8-7-9-5-3-1-2-4-6-10-7/h1-6H2 |
InChI 键 |
ANLVEXKNRYNLDH-UHFFFAOYSA-N |
规范 SMILES |
C1CCCOC(=O)OCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


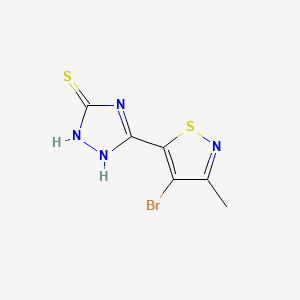
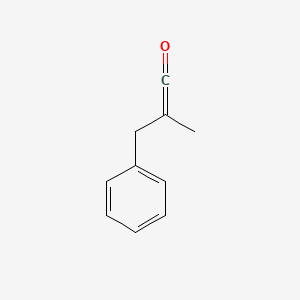

![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
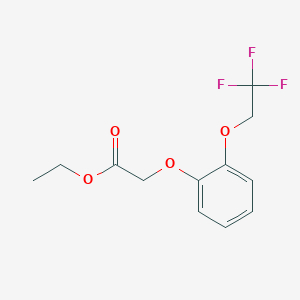
![5-{(E)-[(2-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14148923.png)
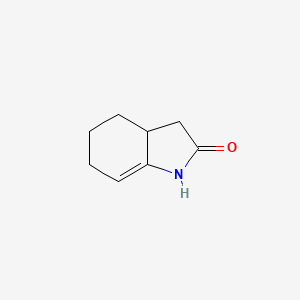
![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)
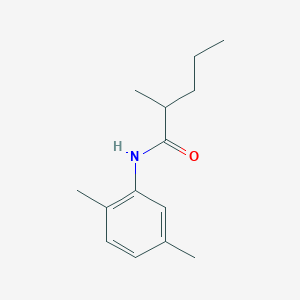
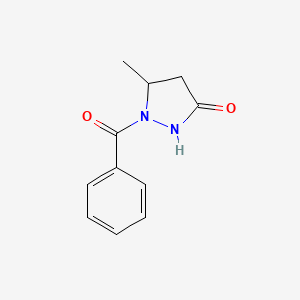
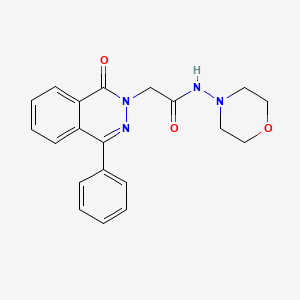
![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
![4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide](/img/structure/B14148979.png)
